An In-Depth Technical Guide to Isocarapanaubine: Chemical Structure and Biological Activity
An In-Depth Technical Guide to Isocarapanaubine: Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarapanaubine is a naturally occurring indole alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia ligustrina. This document provides a comprehensive overview of the chemical structure of Isocarapanaubine, alongside a detailed examination of its known biological activities, with a particular focus on its anxiolytic properties. This guide consolidates available data on its spectroscopic characterization, experimental protocols for biological evaluation, and the current understanding of its mechanism of action.
Chemical Structure and Properties
Isocarapanaubine possesses a complex pentacyclic indole alkaloid framework. Its systematic IUPAC name is methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate. The chemical and physical properties of Isocarapanaubine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 428.5 g/mol | --INVALID-LINK-- |
| CAS Number | 17391-09-2 | --INVALID-LINK-- |
| InChI Key | QIZNWMMOECVGAP-XRWSZIPKSA-N | --INVALID-LINK-- |
| SMILES | C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation of Isocarapanaubine has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS). While a complete, publicly available raw data set is not readily accessible, published literature on the isolation of alkaloids from Rauvolfia ligustrina confirms the use of these methods for its characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR data are essential for the definitive structural assignment of Isocarapanaubine. The complex polycyclic structure results in a highly detailed spectrum with specific chemical shifts and coupling constants for each proton and carbon atom. A comprehensive table of these assignments is crucial for researchers working on the synthesis or modification of this molecule.
(Note: A specific, publicly available table of 1H and 13C NMR assignments for Isocarapanaubine could not be located in the current search. Researchers are advised to consult specialized chemical databases or the primary literature on the isolation of this compound for this detailed data.)
2.2. High-Resolution Mass Spectrometry (HRESIMS)
HRESIMS is used to determine the exact mass of Isocarapanaubine, which in turn confirms its molecular formula. This technique provides a highly accurate mass-to-charge ratio, which is a critical piece of data for the identification of the compound.
(Note: A specific HRESIMS data report for Isocarapanaubine was not found in the conducted searches. This information would typically be found in the supplementary materials of publications detailing its isolation.)
Isolation from Natural Sources
Isocarapanaubine is an alkaloid extracted from the roots of Rauvolfia ligustrina. The general procedure for the isolation of alkaloids from this plant involves the following steps:
Experimental Protocol: General Alkaloid Extraction from Rauvolfia ligustrina
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Extraction: The dried and powdered root material is subjected to extraction with a suitable solvent, typically ethanol or methanol, at room temperature over an extended period (e.g., 48 hours).
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Acid-Base Extraction: The crude extract is then acidified, and the non-alkaloidal components are removed by partitioning with an immiscible organic solvent. The aqueous acidic layer, containing the protonated alkaloids, is then basified.
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Solvent Partitioning: The basified aqueous solution is extracted with an organic solvent like dichloromethane or chloroform to isolate the free alkaloids.
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Chromatographic Separation: The resulting alkaloid fraction is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including Isocarapanaubine.
(Note: This is a generalized protocol. The specific details of the chromatographic separation, including solvent systems and stationary phases, would be optimized for the specific mixture of alkaloids present in the plant material.)
Biological Activity and Mechanism of Action
Recent studies have highlighted the significant anxiolytic (anxiety-reducing) potential of Isocarapanaubine. The primary model organism used for these investigations has been the adult zebrafish (Danio rerio), a well-established model for studying anxiety and the effects of psychoactive compounds.
4.1. Anxiolytic Activity in Zebrafish
Isocarapanaubine has been shown to exhibit a dose-dependent anxiolytic effect in zebrafish.[1][2] The key experimental paradigm used to assess this activity is the light/dark box test.
Experimental Protocol: Light/Dark Box Test in Zebrafish
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Apparatus: A standard zebrafish tank is divided into two equal-sized compartments: one black (dark) and one white (light).
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Acclimation: Individual zebrafish are placed in the light compartment and allowed to acclimate for a short period.
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Treatment: Isocarapanaubine, dissolved in a suitable vehicle (e.g., DMSO), is administered to the zebrafish at various concentrations. A control group receives the vehicle alone, and a positive control group is treated with a known anxiolytic drug, such as diazepam.
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Observation: The behavior of the fish is recorded for a defined period (e.g., 5 minutes). The primary endpoint measured is the time spent in the light compartment. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Quantitative Data from Zebrafish Light/Dark Box Test
| Treatment | Dose (mg/kg) | Time in Light Zone (s) (Mean ± SEM) |
| Control (Vehicle) | - | 16.67 ± 13.10 |
| Isocarapanaubine | 4 | - |
| Isocarapanaubine | 12 | - |
| Isocarapanaubine | 20 | 297.17 ± 2.29 |
| Diazepam | 4 | 194.00 ± 22.18 |
| (Data sourced from Pinheiro et al., 2025)[1] |
4.2. Mechanism of Action: Involvement of the GABAergic System
The anxiolytic effects of Isocarapanaubine appear to be mediated through the GABAergic system, specifically by acting on GABAₐ receptors.[1] This was determined through co-administration experiments with a GABAₐ receptor antagonist, flumazenil.
Experimental Protocol: Investigation of GABAergic Mechanism
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Pre-treatment: Zebrafish are pre-treated with the GABAₐ receptor antagonist flumazenil.
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Treatment: Following pre-treatment, the fish are administered the effective dose of Isocarapanaubine (20 mg/kg).
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Behavioral Assay: The anxiolytic effect is then assessed using the light/dark box test as described above.
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Analysis: A reversal of the anxiolytic effect of Isocarapanaubine by flumazenil indicates that the compound's mechanism of action is dependent on the GABAₐ receptor.
Signaling Pathway Diagram
Caption: Proposed GABAergic signaling pathway for the anxiolytic effect of Isocarapanaubine.
Synthesis
To date, a total synthesis of Isocarapanaubine has not been reported in the scientific literature. The synthesis of such a complex, stereochemically rich indole alkaloid would represent a significant challenge in organic chemistry. Research in this area would likely focus on the development of novel strategies for the construction of the intricate polycyclic core and the stereoselective installation of its various functional groups.
Conclusion and Future Directions
Isocarapanaubine is a promising natural product with demonstrated anxiolytic activity mediated through the GABAergic system. This technical guide provides a summary of its chemical structure and the current understanding of its biological effects. For drug development professionals, Isocarapanaubine represents a potential lead compound for the development of novel anxiolytic agents.
Future research should focus on several key areas:
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Detailed Spectroscopic Analysis: Publication of the complete and assigned 1H and 13C NMR data, as well as high-resolution mass spectrometry data, is crucial for the scientific community.
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Total Synthesis: The development of a total synthesis would not only confirm its structure but also provide a route for the synthesis of analogues with potentially improved pharmacological properties.
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Pharmacokinetic and Toxicological Studies: A more in-depth investigation into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of Isocarapanaubine is necessary to evaluate its potential as a therapeutic agent.
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Elucidation of Binding Site: Further studies are needed to precisely identify the binding site of Isocarapanaubine on the GABAₐ receptor and to understand the molecular basis of its modulatory effects.
